molecular formula C12H6F6O B11846882 1-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene

1-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene

Cat. No.: B11846882
M. Wt: 280.16 g/mol
InChI Key: LQGIKNIDSBISBQ-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of organometallic bases and controlled temperatures to ensure selective substitution at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the trifluoromethoxy and trifluoromethyl groups can be replaced or modified.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Organometallic Reagents: Used for metalation and subsequent introduction of trifluoromethyl and trifluoromethoxy groups.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the trifluoromethoxy or trifluoromethyl groups.

Scientific Research Applications

1-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene has several scientific research applications:

    Pharmaceuticals: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of pharmaceutical agents.

    Agrochemicals: It can be used in the development of new agrochemical products with enhanced efficacy and stability.

    Materials Science: The compound’s stability and reactivity make it suitable for use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-(trifluoromethoxy)-8-(trifluoromethyl)naphthalene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets, leading to desired chemical or biological outcomes .

Comparison with Similar Compounds

    1-(Trifluoromethyl)naphthalene: Similar structure but lacks the trifluoromethoxy group.

    8-(Trifluoromethyl)naphthalene: Similar structure but lacks the trifluoromethoxy group.

    1-(Trifluoromethoxy)naphthalene: Similar structure but lacks the trifluoromethyl group.

Uniqueness: 1-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C12H6F6O

Molecular Weight

280.16 g/mol

IUPAC Name

1-(trifluoromethoxy)-8-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H6F6O/c13-11(14,15)8-5-1-3-7-4-2-6-9(10(7)8)19-12(16,17)18/h1-6H

InChI Key

LQGIKNIDSBISBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)OC(F)(F)F

Origin of Product

United States

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